molecular formula C10H20N2O3 B13612024 tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate CAS No. 2306252-54-8

tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate

Cat. No.: B13612024
CAS No.: 2306252-54-8
M. Wt: 216.28 g/mol
InChI Key: AEEDNTYVDBGMCS-YUMQZZPRSA-N
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Description

tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate is a chiral carbamate derivative featuring a pyrrolidine ring with stereochemical configurations at the 2S and 4S positions. The compound includes a hydroxyl group at the 4S position and a tert-butoxycarbonyl (Boc) carbamate group attached via a methylene linker to the 2S position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol (estimated). The Boc group serves as a protective moiety for the amine functionality, making this compound a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease inhibitors where stereochemical precision is essential .

Properties

CAS No.

2306252-54-8

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1

InChI Key

AEEDNTYVDBGMCS-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Protection

The synthesis often begins with commercially available 1-(tert-butyl) 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate. The hydroxyl group at the 4-position is protected by treatment with tert-butyldimethylsilyl chloride (TBSCl) to form a silyl ether intermediate. This protection is crucial to prevent side reactions during subsequent transformations.

Step Reagents/Conditions Outcome
Hydroxyl protection TBSCl, base (e.g., imidazole) Formation of TBS-protected hydroxyl derivative

Reduction to Primary Alcohol

The protected ester is then reduced using sodium borohydride (NaBH4), converting the ester group to a primary alcohol. This step is performed under mild conditions to preserve stereochemistry.

Step Reagents/Conditions Outcome
Reduction NaBH4, solvent (e.g., MeOH) Primary alcohol formation

Tosylation and Azide Displacement

The primary alcohol is converted to a tosylate using tosyl chloride (TsCl), which is then displaced by sodium azide (NaN3) to introduce an azide functional group. This substitution is a key step for later conversion to the primary amine.

Step Reagents/Conditions Outcome
Tosylation TsCl, base (e.g., pyridine) Formation of tosylate
Azide displacement NaN3, solvent (e.g., DMF) Azide substitution

Azide Reduction to Primary Amine

Hydrogenation of the azide using palladium on carbon (Pd/C) catalyst in ethanol reduces the azide to the primary amine. This amine is a direct precursor for coupling reactions.

Step Reagents/Conditions Outcome
Azide reduction H2, Pd/C catalyst, ethanol Primary amine formation

Coupling with Substituted Benzoic Acid

The primary amine is coupled with 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid using a coupling agent such as HBTU in dimethylformamide (DMF). This step forms an amide bond, advancing the molecule toward the target structure.

Step Reagents/Conditions Outcome
Coupling HBTU, DMF, base (e.g., DIPEA) Amide bond formation

Deprotection to Yield Final Compound

Finally, the TBS protecting group is removed using tetra-n-butylammonium fluoride (TBAF), liberating the hydroxyl group and yielding this compound.

Step Reagents/Conditions Outcome
Deprotection TBAF, solvent (e.g., THF) Removal of TBS, free hydroxyl

Reaction Scheme Summary

Step Intermediate Key Reagents/Conditions Notes
1 Hydroxyl protection TBSCl, base (imidazole) Protects 4-hydroxyl group
2 Reduction NaBH4, MeOH Ester to primary alcohol
3 Tosylation TsCl, pyridine Activates alcohol for substitution
4 Azide substitution NaN3, DMF Introduces azide group
5 Azide reduction H2, Pd/C, ethanol Converts azide to amine
6 Coupling HBTU, DMF, DIPEA Amide bond formation
7 Deprotection TBAF, THF Removes TBS protecting group

Research Findings and Analysis

  • The use of TBSCl for hydroxyl protection is favored due to its stability under a variety of reaction conditions and ease of removal with TBAF.
  • Sodium borohydride reduction preserves stereochemistry at the chiral centers, critical for the biological activity of the final compound.
  • The azide intermediate provides a versatile handle for amine introduction without racemization.
  • Coupling with substituted benzoic acids using HBTU is efficient and high yielding, enabling the synthesis of derivatives for ligand design.
  • The Mitsunobu reaction followed by hydrolysis has also been employed in related compounds to generate diastereomers, indicating flexibility in synthetic strategies.
  • Alternative routes starting from enantiomeric precursors allow access to stereoisomers of the compound, expanding its utility in research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at the 4-position of the pyrrolidine ring. Key derivatives include 4-methoxy , 4-fluoro , and other variants, each imparting distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent (4-position) Purity Key Properties
tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate (Target) C₁₀H₁₈N₂O₃ 214.26 Not Available -OH N/A Polar due to -OH; H-bond donor, hydrophilic
tert-butyl N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}carbamate C₁₁H₂₁N₂O₃ 229.30 EN300-1655707 -OCH₃ 95% Increased lipophilicity; reduced H-bond capacity compared to -OH
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate (free base) C₁₀H₁₈FN₂O₂ 217.27 1807885-20-6 -F 97% Electronegative; moderate lipophilicity; no H-bond donor
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride C₁₀H₂₀ClFN₂O₂ 254.73 2101775-09-9 -F (+HCl salt) 97% Enhanced solubility in polar solvents due to hydrochloride salt

Pharmacological Implications

  • Hydroxyl Analog : Likely to exhibit higher clearance rates due to -OH’s susceptibility to Phase II metabolism (e.g., glucuronidation).
  • Methoxy Analog : Improved pharmacokinetic profiles in oral formulations due to enhanced lipophilicity and stability.
  • Fluoro Analog : Balances lipophilicity and electronic effects, often used to optimize target engagement and reduce off-target interactions .

Biological Activity

Tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate, also known as M4, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article delves into the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

  • Chemical Name: this compound
  • Molecular Formula: C₁₁H₁₉N₁O₅
  • Molecular Weight: 245.27 g/mol
  • CAS Number: 74844-91-0

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase and Acetylcholinesterase:
    • M4 has been shown to inhibit β-secretase activity with an IC₅₀ value of 15.4 nM and acetylcholinesterase with a Kᵢ of 0.17 μM. This dual inhibition helps prevent the aggregation of amyloid-beta peptides (Aβ), which are implicated in the pathogenesis of Alzheimer's disease .
  • Reduction of Oxidative Stress:
    • In vitro studies indicate that M4 can reduce the levels of TNF-α and free radicals in astrocytes exposed to Aβ 1-42, suggesting a protective effect against oxidative stress .
  • Cell Viability Enhancement:
    • M4 treatment significantly improves cell viability in astrocytes under Aβ-induced toxicity conditions. In experiments, cells treated with M4 showed approximately 63% viability compared to only about 44% in untreated controls .

In Vitro Studies

Research has demonstrated that M4 effectively protects astrocytes from Aβ-induced cell death. The following table summarizes key findings from various in vitro studies:

Study ReferenceTreatmentCell Viability (%)β-secretase Inhibition (IC₅₀)AChE Inhibition (Kᵢ)
M462.98 ± 4.9215.4 nM0.17 μM
Control43.78 ± 7.17--

In Vivo Studies

In vivo assessments using scopolamine-induced AD models showed that while M4 reduced Aβ levels and β-secretase activity, it did not achieve statistically significant results compared to established treatments like galantamine. This suggests that while M4 has potential, further optimization may be necessary for effective clinical application .

Case Studies

A notable case study involved the administration of M4 in a rat model of Alzheimer’s disease. The study aimed to evaluate the compound's ability to mitigate cognitive decline associated with Aβ aggregation:

  • Findings:
    • M4 treatment resulted in reduced Aβ levels and improved cognitive function as measured by behavioral tests.
    • However, bioavailability issues were noted, indicating that modifications to enhance brain penetration might be required for optimal efficacy .

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